KCL-286 -

KCL-286

Catalog Number: EVT-1534454
CAS Number:
Molecular Formula: C19H14N2O4
Molecular Weight: 334.331
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
C286 is a biochemical.
Overview

KCL-286 is an investigational compound designed as an orally available agonist that activates the retinoic acid receptor beta 2 (RARβ2). This receptor plays a crucial role in various biological processes, including the stimulation of axonal outgrowth, which is particularly relevant in the context of spinal cord injury. The compound is currently being developed for therapeutic applications aimed at enhancing recovery from spinal cord injuries by promoting neural regeneration and repair mechanisms .

Source and Classification

KCL-286 is classified as a retinoic acid receptor agonist. It has been the subject of several studies to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamic activity in healthy human volunteers. The compound's mechanism involves the modulation of gene expression related to neuronal growth and repair .

Synthesis Analysis

Methods and Technical Details

The synthesis of KCL-286 involves advanced organic chemistry techniques, although specific synthetic pathways are not widely detailed in public literature. The compound's development has focused on optimizing its pharmacological properties to ensure effective oral bioavailability and receptor selectivity.

In clinical studies, KCL-286 was administered in a double-blind, randomized, placebo-controlled design. This included single ascending dose and multiple ascending dose arms to assess safety and pharmacokinetics. Blood and urine samples were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry to quantify drug levels .

Molecular Structure Analysis

Structure and Data

The molecular structure of KCL-286 features a core that allows it to interact specifically with RARβ2. While the exact chemical structure is not provided in the search results, compounds of this class typically contain a retinoid backbone with substituents that enhance receptor binding affinity.

The pharmacokinetic properties assessed during clinical trials included parameters such as maximum observed concentration (C_max), area under the plasma concentration-time curve (AUC), clearance rates, and volume of distribution. These metrics are critical for understanding how the drug behaves in the body following administration .

Chemical Reactions Analysis

Reactions and Technical Details

KCL-286 primarily acts through its interaction with RARβ2, leading to downstream effects on gene expression associated with neuronal growth and repair. The activation of this receptor initiates a cascade of signaling pathways that promote axonal regeneration after spinal cord injury.

In vitro studies have demonstrated that KCL-286 can upregulate specific genes involved in neuroprotection and repair mechanisms, indicating its potential efficacy in treating conditions related to nerve damage .

Mechanism of Action

Process and Data

The mechanism of action for KCL-286 involves binding to RARβ2, which subsequently influences transcriptional activity related to neuronal growth factors. This interaction leads to enhanced expression of genes that support axonal outgrowth and neuroprotection.

Research indicates that KCL-286 not only activates RARβ2 but also modulates various signaling pathways involved in cellular responses to injury, including those related to DNA repair mechanisms . The compound has shown efficacy in preclinical models by restoring compromised regenerative pathways following spinal cord injury .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

KCL-286 exhibits properties typical of small-molecule drugs designed for oral administration. Although specific physical data such as melting point or solubility were not detailed in the sources, compounds like KCL-286 are generally characterized by:

  • Molecular Weight: Typically within the range suitable for oral bioavailability.
  • Solubility: Optimized for absorption in gastrointestinal conditions.
  • Stability: Designed to withstand metabolic processes without significant degradation.

Pharmacokinetic studies have shown that KCL-286 is well tolerated at various doses with no significant adverse effects reported during early clinical trials .

Applications

Scientific Uses

KCL-286 is primarily being investigated for its potential applications in treating spinal cord injuries. Its ability to activate RARβ2 positions it as a candidate for therapies aimed at enhancing neuronal repair processes. Ongoing research focuses on understanding its full therapeutic potential, including possible applications in other neurodegenerative conditions or injuries where nerve regeneration is critical .

Introduction to Spinal Cord Injury (SCI) Pathophysiology and Therapeutic Challenges

Neurobiological Mechanisms of Axonal Degeneration Post-SCI

The failure of axonal regeneration in the mammalian spinal cord stems from convergent molecular barriers. Following the primary mechanical injury, a secondary degeneration phase unfolds over weeks to months, characterized by:

  • Glial Scar Formation: Reactive astrocytes upregulate chondroitin sulfate proteoglycans (CSPGs) that physically and chemically inhibit axonal growth cones through receptors including PTPσ [3] [5].
  • Inflammatory Cascades: Microglial activation and macrophage infiltration establish a pro-inflammatory milieu with elevated TNF-α, IL-1β, and reactive oxygen species that exacerbate tissue damage [3].
  • Neuronal Intrinsic Deficits: Mature CNS neurons exhibit diminished expression of growth-associated genes (e.g., GAP-43, STAT3) and developmental guidance molecules essential for regeneration [5].
  • Extracellular Matrix (ECM) Remodeling: Aberrant deposition of collagen IV, laminin, and fibronectin creates a physical barrier to regrowing axons while altered semaphorin, ephrin, and netrin signaling disrupts pathfinding [5].

These mechanisms collectively establish an environment hostile to axonal regrowth and functional reconnection, highlighting the need for therapeutics that simultaneously address multiple regenerative barriers.

Current Limitations in CNS Regeneration Therapies

Despite decades of research, no licensed pharmacological interventions directly target CNS axonal regeneration in SCI patients. Existing approaches face fundamental limitations:

  • Symptomatic Focus: Current rehabilitation and neuropathic pain management strategies fail to address the underlying regenerative failure [6].
  • Biological Complexity: Monotherapies targeting single mechanisms (e.g., Nogo-A antibodies, CSPG-degrading enzymes) show limited efficacy due to pathway redundancies [3].
  • Delivery Challenges: Protein-based therapeutics (neurotrophins, growth factors) exhibit poor blood-brain barrier penetration and rapid clearance [5].
  • Temporal Constraints: The narrow therapeutic window for intervention necessitates rapid post-injury administration to modulate secondary degeneration [3].

These limitations underscore the imperative for orally bioavailable, multimodal agents that engage endogenous regenerative programs across multiple cellular targets.

Retinoic Acid Signaling in Neural Repair: Role of RARβ Isoforms

The retinoic acid (RA) signaling pathway, particularly through retinoic acid receptor beta (RARβ), emerges as a master regulator of developmental neuritogenesis and axonal guidance. Among RARβ isoforms, RARβ2 holds unique therapeutic potential due to:

  • Autoregulatory Activation: The RARβ2 promoter contains a retinoic acid response element (RARE), enabling ligand-induced transcriptional amplification [3] [5].
  • Developmental Re-engagement: RARβ2 expression reactivates post-SCI, recapitulating developmental growth states in adult neurons [5].
  • Pleiotropic Signaling: RARβ2 activation transcriptionally regulates:
  • Axonal growth cone components (β1-integrin, GAP-43)
  • ECM-remodeling factors (decorin, matrix metalloproteinases)
  • Neuroinflammatory modulators (IL-10, TGF-β) [5]

Table 1: RAR Isoform Selectivity Profile of KCL-286

Receptor SubtypeEC₅₀ (nM)Selectivity vs. RARβ2Known Neural Functions
RARβ21.9ReferenceAxonal outgrowth, synaptic plasticity
RARα2613.7-fold lowerNeural patterning, hippocampal plasticity
RARγ115.8-fold lowerSkin homeostasis, chondrogenesis

RARβ2's capacity to orchestrate multifaceted regenerative responses positions it as an optimal target for SCI therapeutics, though prior RAR agonists lacked suitable pharmacological properties for CNS applications.

Properties

Product Name

KCL-286

IUPAC Name

RARβ-Agonist-10; 4-(5-(4,7-Dimethylbenzofuran-2-yl)-1,2,4-oxadiazol-3-yl)benzoic acid

Molecular Formula

C19H14N2O4

Molecular Weight

334.331

InChI

InChI=1S/C19H14N2O4/c1-10-3-4-11(2)16-14(10)9-15(24-16)18-20-17(21-25-18)12-5-7-13(8-6-12)19(22)23/h3-9H,1-2H3,(H,22,23)

InChI Key

AVCXUODHLRZJJP-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(C2=NOC(C3=CC4=C(C)C=CC(C)=C4O3)=N2)C=C1

Solubility

Soluble in DMSO

Synonyms

C286; C 286; C-286; RARß-Agonist-10; RARß Agonist 10;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.